molecular formula C18H21N3O B11557512 2-[(2-Methylphenyl)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide

2-[(2-Methylphenyl)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide

Cat. No.: B11557512
M. Wt: 295.4 g/mol
InChI Key: HLULFVFLOFZSPR-CAPFRKAQSA-N
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Description

2-[(2-Methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is an organic compound with a complex structure that includes both aromatic and hydrazide functional groups

Preparation Methods

The synthesis of 2-[(2-Methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide typically involves the reaction of 2-methylphenylamine with acetohydrazide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

2-[(2-Methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or hydroxides.

    Condensation: This reaction involves the combination of the compound with other molecules to form larger structures, often facilitated by acidic or basic catalysts.

Scientific Research Applications

2-[(2-Methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage.

Comparison with Similar Compounds

2-[(2-Methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide can be compared with other similar compounds, such as:

    2-[(2-Methylphenyl)amino]acetohydrazide: This compound has a similar structure but lacks the phenylpropylidene group, which may result in different chemical and biological properties.

    N’-(4-Pyridinylmethylene)acetohydrazide: This compound contains a pyridinylmethylene group instead of the phenylpropylidene group, which may affect its reactivity and applications.

The uniqueness of 2-[(2-Methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-(2-methylanilino)-N-[(E)-1-phenylpropylideneamino]acetamide

InChI

InChI=1S/C18H21N3O/c1-3-16(15-10-5-4-6-11-15)20-21-18(22)13-19-17-12-8-7-9-14(17)2/h4-12,19H,3,13H2,1-2H3,(H,21,22)/b20-16+

InChI Key

HLULFVFLOFZSPR-CAPFRKAQSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CNC1=CC=CC=C1C)/C2=CC=CC=C2

Canonical SMILES

CCC(=NNC(=O)CNC1=CC=CC=C1C)C2=CC=CC=C2

Origin of Product

United States

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